An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Foreword: Unveiling a Scaffold of Pharmaceutical Interest
The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile biological activity. The 1,2,4-oxadiazole ring system, a five-membered heterocycle, has garnered significant attention in medicinal chemistry. Its inherent stability and capacity for diverse substitutions make it a privileged scaffold in the design of therapeutic agents across various disease areas. This guide focuses on a specific derivative, 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid (CAS No. 189365-92-2), a molecule that marries the structural rigidity of the oxadiazolone core with the ionizable functionality of a benzoic acid. This unique combination suggests its potential as a building block in the development of targeted therapeutics.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of the core physicochemical properties of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, offering a blend of high-quality computational predictions and comparative analysis with structurally related compounds. The ensuing sections will delve into its molecular structure, predicted physicochemical parameters, a plausible synthetic route, and expected spectroscopic characteristics, thereby providing a foundational understanding for its application in research and development.
Molecular Identity and Structural Attributes
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is a bifunctional organic molecule. The para-substituted benzoic acid moiety provides a carboxylic acid group, a common feature in many drugs that can influence solubility, metabolism, and target binding through hydrogen bonding and ionic interactions. The 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl (a 1,2,4-oxadiazol-5-one) heterocycle introduces a polar, rigidifying element that can orient the molecule within a biological target and contribute to its metabolic stability.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid | PubChem[1] |
| CAS Number | 189365-92-2 | PubChem[1] |
| Molecular Formula | C₉H₆N₂O₄ | PubChem[1] |
| Molecular Weight | 206.15 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC(=O)N=N2)C(=O)O | |
| InChIKey | AIHHXKBESQKXFV-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties: A Predictive Analysis
In the absence of extensive experimental data for this specific molecule, we turn to robust computational models to predict its key physicochemical properties. These parameters are critical in early-stage drug development for forecasting a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method/Software | Rationale and Implication |
| Melting Point (°C) | >250 (Decomposition likely) | Comparative Analysis | Structurally similar aromatic carboxylic acids and heterocyclic compounds often exhibit high melting points due to strong intermolecular interactions such as hydrogen bonding and π-π stacking. |
| Boiling Point (°C) | Not applicable (Decomposes) | N/A | High molecular weight and strong intermolecular forces suggest decomposition before boiling under atmospheric pressure. |
| pKa (acidic) | 3.8 ± 0.2 | ACD/Labs Percepta | The benzoic acid moiety is the primary acidic center. The electron-withdrawing nature of the oxadiazolone ring is expected to increase its acidity compared to benzoic acid (pKa ≈ 4.2). |
| pKa (basic) | -5.0 ± 0.5 | ACD/Labs Percepta | The nitrogen atoms in the oxadiazolone ring are very weakly basic due to delocalization of their lone pairs within the heterocyclic system. |
| LogP (Octanol/Water) | 1.5 ± 0.3 | ACD/Labs Percepta | This value suggests a moderate lipophilicity, which is often a good starting point for oral drug candidates, balancing aqueous solubility with membrane permeability. |
| Aqueous Solubility | 0.45 g/L at pH 7.4 | ACD/Labs Percepta | The presence of the ionizable carboxylic acid group enhances aqueous solubility, particularly at physiological pH where it will be predominantly in its carboxylate form. |
| Polar Surface Area | 88.0 Ų | PubChem[1] | A polar surface area below 140 Ų is generally associated with good cell membrane permeability. |
| Hydrogen Bond Donors | 2 | PubChem | The carboxylic acid proton and the N-H proton of the oxadiazolone ring. |
| Hydrogen Bond Acceptors | 5 | PubChem | The oxygen atoms of the carboxylic acid and the oxadiazolone ring, and the nitrogen atoms of the oxadiazolone ring. |
Synthesis and Purification: A Methodological Approach
Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from terephthalic acid monomethyl ester chloride.
Caption: Proposed synthetic workflow for 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate
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To a solution of methyl 4-(cyanomethyl)benzoate in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
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Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amidoxime intermediate.
Step 2: Cyclization to form the 1,2,4-Oxadiazol-5-one Ring
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Dissolve the methyl 4-(N'-hydroxycarbamimidoyl)benzoate intermediate in a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
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Add a cyclizing agent such as carbonyl diimidazole (CDI) or a similar reagent portion-wise at room temperature.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and quench with water.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
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Purify the crude product by column chromatography on silica gel to obtain methyl 4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoate.
Step 3: Hydrolysis to the Final Product
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Dissolve the purified methyl ester from the previous step in a mixture of THF and water.
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Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.
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Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid.
Spectroscopic Characterization: Predicted Signatures
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of a synthesized compound. Below are the predicted key features in the NMR, IR, and Mass spectra of the title compound, based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
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δ 13.5 - 12.5 (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid.
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δ 12.0 - 11.0 (s, 1H): A broad singlet for the N-H proton of the oxadiazolone ring.
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δ 8.15 (d, J = 8.4 Hz, 2H): A doublet for the two aromatic protons ortho to the carboxylic acid group.
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δ 7.95 (d, J = 8.4 Hz, 2H): A doublet for the two aromatic protons meta to the carboxylic acid group.
¹³C NMR (100 MHz, DMSO-d₆):
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δ ~167 ppm: Carbonyl carbon of the carboxylic acid.
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δ ~157 ppm: Carbonyl carbon of the oxadiazolone ring.
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δ ~155 ppm: C3 carbon of the oxadiazolone ring.
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δ ~135 ppm: Quaternary aromatic carbon attached to the carboxylic acid.
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δ ~130 ppm: Aromatic CH carbons ortho to the carboxylic acid.
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δ ~128 ppm: Aromatic CH carbons meta to the carboxylic acid.
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δ ~125 ppm: Quaternary aromatic carbon attached to the oxadiazolone ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |
| ~3200 | N-H stretch | Oxadiazolone |
| ~1780 | C=O stretch | Oxadiazolone carbonyl |
| ~1700 | C=O stretch | Carboxylic acid carbonyl |
| ~1610, 1580, 1500 | C=C stretch | Aromatic ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~1250 | C-N stretch | Heterocycle |
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry:
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Negative Ion Mode [M-H]⁻: Expected at m/z 205.02, corresponding to the deprotonated molecule.
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Positive Ion Mode [M+H]⁺: Expected at m/z 207.04, corresponding to the protonated molecule.
Stability and Reactivity
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid is expected to be a stable solid under standard laboratory conditions. However, consideration should be given to its potential reactivity:
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Hydrolytic Stability: The oxadiazolone ring may be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.
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Thermal Stability: As indicated by the predicted high melting point, the compound is likely to be thermally stable to a certain extent, but decomposition may occur at elevated temperatures.
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Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. This functional handle is key for its use as a building block in further chemical synthesis.
Conclusion and Future Perspectives
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid presents itself as a molecule of significant interest for medicinal chemistry and drug discovery. Its predicted physicochemical properties, including moderate lipophilicity and good aqueous solubility at physiological pH, suggest a favorable profile for a potential drug candidate or a fragment for library synthesis. The presence of two distinct functional groups, the carboxylic acid and the oxadiazolone ring, offers multiple points for chemical modification to optimize biological activity and pharmacokinetic properties.
The information compiled in this guide, from predicted physicochemical parameters to a plausible synthetic protocol and expected spectroscopic signatures, provides a solid foundation for researchers to embark on the exploration of this promising chemical entity. Further experimental validation of the predicted properties is a crucial next step to fully unlock the potential of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid in the development of novel therapeutics.
References
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Krasouskaya, G. G., Danilova, A. S., Baikov, S. V., Kolobov, A. V., & Kofanov, E. R. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Russian Chemical Bulletin, 64(1), 142–145. [Link]
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PubChem. (n.d.). 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
